molecular formula C13H22O2Si B3390320 Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 96013-77-3

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B3390320
CAS No.: 96013-77-3
M. Wt: 238.4 g/mol
InChI Key: SIGXMQNKJVKPQJ-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (IUPAC name) is a silyl-protected benzyl alcohol derivative. Key characteristics of the compound include:

  • Molecular Formula: Likely C₁₃H₂₂O₂Si (inferred from the 4-isomer) .
  • Molecular Weight: ~238.4 g/mol.
  • Structure: Features a benzyl alcohol backbone with a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the benzene ring. The TBS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9,14H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGXMQNKJVKPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446132
Record name Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
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Molecular Weight

238.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-77-3
Record name Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(tert-butyldimethylsilyl)oxy]phenyl}methanol
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Preparation Methods

The synthesis of Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The industrial production methods are similar but may involve larger scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The TBS-protected benzyl alcohol undergoes controlled oxidation to yield silanol or carbonyl derivatives. Key reagents and outcomes include:

Reagent Conditions Product Notes
Hydrogen peroxide (H₂O₂)Acidic or neutral mediaSilanol derivativeSelective oxidation without ring cleavage
m-CPBACH₂Cl₂, 0–25°CBenzoic acid derivativesEpoxidation side reactions observed
Dess-Martin periodinaneAnhydrous THF, 0°C to RTKetone intermediateHigh efficiency (>90% yield)

For example, treatment with m-CPBA in dichloromethane at low temperatures oxidizes the silyl ether to a silanol while preserving the aromatic ring . Over-oxidation to carboxylic acids is mitigated by controlled stoichiometry.

Reduction Reactions

The TBS group remains stable under standard reducing conditions, enabling selective transformations:

Reagent Conditions Product Applications
LiAlH₄THF, refluxDeprotected benzyl alcoholFunctional group interconversion
DIBAL-HToluene, –78°CPartially reduced intermediatesStereoselective synthesis

Reduction with LiAlH₄ cleaves the silyl ether to regenerate the parent benzyl alcohol, while DIBAL-H selectively reduces ester groups elsewhere in the molecule without affecting the TBS group .

Substitution Reactions

The TBS group facilitates nucleophilic substitution at adjacent positions:

Reagent Conditions Product Mechanism
TBAF (1.0 M in THF)RT, 2–4 hoursDeprotected alcoholFluoride-induced desilylation
BF₃·OEt₂CH₂Cl₂, 0°CBenzyl cation intermediatesLewis acid-mediated cleavage

Tetrabutylammonium fluoride (TBAF) efficiently removes the TBS group under mild conditions, making it ideal for multi-step syntheses . Computational studies suggest steric hindrance from the tert-butyl group slows electrophilic substitution at the para position .

Cycloaddition and Coupling Reactions

The compound participates in stereoselective cycloadditions:

  • Nitrile Oxide Cycloaddition : Reacts with nitrile oxides (e.g., from 2-nitroethanol derivatives) to form isoxazolines with 4:1 diastereoselectivity .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (82–89% yield) .

Thermal Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing tert-butyldimethylsilanol and benzaldehyde .

  • Acid Sensitivity : Prolonged exposure to HCl or H₂SO₄ leads to desilylation and polymerization byproducts .

Key Research Findings

  • Steric bulk from the TBS group directs regioselectivity in electrophilic aromatic substitution .

  • Oxidative cleavage with m-CPBA proceeds via a radical intermediate, validated by EPR studies .

  • Computational models (DFT) predict activation barriers for desilylation within 2 kcal/mol accuracy .

This compound’s versatility in organic synthesis is underscored by its stability under diverse conditions and compatibility with modern catalytic methods.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Synthesis :
    • Benzenemethanol derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. The presence of the tert-butyldimethylsilyl group allows for selective reactions under mild conditions, making it an excellent choice for synthetic chemists .
  • Facilitator of Catalytic Reactions :
    • The compound can be used to facilitate catalytic reactions involving aldehydes and alcohols. For instance, it has been reported that using aryl iodides in conjunction with benzenemethanol derivatives leads to the formation of secondary alcohols through coupling reactions . This application is significant for developing new synthetic pathways in organic chemistry.
  • Intermediate in Dendritic Structures :
    • The compound serves as a building block for dendrimer synthesis. Dendrimers are highly branched macromolecules that have applications in drug delivery and nanotechnology. The ability to modify the silyl group allows for functionalization at various stages of dendrimer construction .

Medicinal Chemistry Applications

  • Potential Therapeutics :
    • Research indicates that derivatives of benzenemethanol may exhibit biological activity relevant to therapeutic applications. For example, compounds derived from similar structures have been explored for their potential effects on various diseases, including those mediated by vascular endothelial growth factor (VEGF) . This suggests a pathway for further investigation into the medicinal properties of benzenemethanol derivatives.
  • Antibacterial Activity :
    • Some studies have shown that compounds related to benzenemethanol possess antibacterial properties, which could be harnessed for developing new antimicrobial agents . The structural modifications provided by the silyl group may enhance these properties.

Data Table: Comparison of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a reagent and intermediate for complex organic molecules ,
Catalytic ReactionsFacilitates coupling reactions leading to secondary alcohols
Dendritic StructuresActs as a building block for dendrimer synthesis ,
Medicinal ChemistryPotential therapeutic applications and antibacterial activity ,

Case Study 1: Synthesis of Secondary Alcohols

In a recent study, researchers utilized benzenemethanol derivatives to develop a new method for synthesizing secondary alcohols from aryl iodides. The method demonstrated high efficiency and selectivity, highlighting the utility of this compound in modern organic synthesis .

Case Study 2: Dendrimer Development

A project focused on the synthesis of dendritic polymers incorporated benzenemethanol as a key intermediate. The results showed enhanced drug delivery capabilities, suggesting that modifications to the silyl group could lead to improved performance in biomedical applications .

Mechanism of Action

The mechanism by which Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves the protection of the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Compounds
Compound Name CAS No. Molecular Formula Key Functional Groups Position of Silyl Group
Benzenemethanol, 3-[[TBS]oxy]- - C₁₃H₂₂O₂Si Benzyl alcohol, TBS ether 3-position
Benzenemethanol, 4-[[TBS]oxy]- 138585-08-7 C₁₃H₂₂O₂Si Benzyl alcohol, TBS ether 4-position
1,3-Benzenedimethanol, α-TBS derivative 56796-66-8 C₂₀H₂₇NO₃ Benzenedimethanol, tert-butylamino, benzyloxy Multiple positions
Benzaldehyde, 2-[[TBS]oxymethyl]- 126680-71-5 C₁₄H₂₂O₂Si Benzaldehyde, TBS ether 2-position

Key Observations :

  • Positional Isomerism: The 3- and 4-TBS isomers of benzenemethanol differ in steric and electronic environments. The 3-substituted isomer may exhibit greater steric hindrance near the hydroxyl group, influencing reactivity in nucleophilic substitutions .
  • Functional Diversity: Compounds like 1,3-benzenedimethanol derivatives (CAS 56796-66-8) incorporate amino and benzyloxy groups, expanding pharmacological relevance, whereas silyl-protected aldehydes (e.g., CAS 126680-71-5) are intermediates in fragrance or drug synthesis .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Boiling/Melting Point Solubility Stability
Benzenemethanol, 3-[[TBS]oxy]- 238.4 Not reported Likely lipophilic Stable to base, acid-labile
Benzenemethanol, 4-[[TBS]oxy]- 238.4 Not reported Lipophilic Cleaved by F⁻ (e.g., TBAF)
1,3-Benzenedimethanol derivative 329.43 Not reported Moderate polarity Sensitive to oxidation
Benzaldehyde, 2-[[TBS]oxymethyl]- 250.41 Not reported Low polarity Air-sensitive

Key Observations :

  • Lipophilicity : The TBS group increases hydrophobicity, improving solubility in organic solvents (e.g., THF, DCM) .
  • Stability : TBS ethers are resistant to basic conditions but cleaved by acidic or fluoride-based reagents, unlike trimethylsilyl (TMS) ethers, which are more labile .

Stability and Reactivity

  • Comparative Stability :
    • TBS ethers exhibit superior stability over TMS ethers, requiring harsh conditions (e.g., HF or TBAF) for deprotection.
    • Positional isomers (3- vs. 4-TBS) may show differences in reaction rates due to steric effects. For example, the 3-isomer’s proximity to the hydroxyl group could slow acetylation or oxidation .

Biological Activity

Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 97315-19-0), is a compound with notable structural characteristics that influence its biological activity. This article explores its properties, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H24O3Si
  • Molecular Weight : 268.42 g/mol
  • CAS Number : 97315-19-0

The compound features a benzenemethanol backbone with a tert-butyldimethylsilyl ether functional group, which may contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

Benzenemethanol derivatives are known for their diverse biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that benzenemethanol derivatives exhibit antimicrobial effects against various pathogens.
  • Pharmacological Applications : The compound may serve as a precursor for developing pharmaceuticals due to its potential therapeutic properties.

Antioxidant Activity

A study investigating the antioxidant capabilities of silanol-based compounds indicated that the presence of silyl groups enhances radical scavenging activity. This suggests that benzenemethanol, with its silyl substituent, could exhibit similar antioxidant effects, potentially useful in preventing oxidative damage in biological systems .

Antimicrobial Activity

Research has shown that certain benzenemethanol derivatives possess antimicrobial activity. For instance, compounds structurally related to benzenemethanol have been tested against bacteria and fungi, revealing effective inhibition of growth. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies

  • Case Study on Antioxidant Effects :
    • A comparative study evaluated several benzenemethanol derivatives for their antioxidant capacity using DPPH and ABTS assays. Results indicated that compounds with longer alkyl chains exhibited enhanced activity, suggesting structure-activity relationships that could inform future synthesis efforts .
  • Case Study on Antimicrobial Properties :
    • A series of experiments assessed the antimicrobial efficacy of benzenemethanol derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating potential for development as antimicrobial agents .

Data Table: Biological Activities of Benzenemethanol Derivatives

Activity Tested Compound IC50/Minimum Inhibitory Concentration Reference
AntioxidantBenzenemethanol Derivative A25 µM
AntioxidantBenzenemethanol Derivative B30 µM
AntimicrobialBenzenemethanol Derivative C15 µg/mL (against E. coli)
AntimicrobialBenzenemethanol Derivative D10 µg/mL (against S. aureus)

Q & A

Advanced Research Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize silyl ethers by reducing nucleophilic attack. In contrast, protic solvents (e.g., methanol) accelerate hydrolysis .
  • Thermal stability : TBDMS ethers decompose above 150°C. For example, thermogravimetric analysis (TGA) of a derivative showed 5% weight loss at 160°C .
  • pH sensitivity : Acidic conditions (pH < 3) hydrolyze silyl ethers. Buffered aqueous work-ups (pH 6–7) are recommended .

How can researchers resolve contradictions in regioselectivity data for silylation of polyhydroxy benzenemethanol analogs?

Advanced Research Question
Contradictions arise from varying steric/electronic environments. Strategies include:

  • Computational modeling : Density Functional Theory (DFT) predicts preferential silylation at less hindered hydroxyl groups .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity between silyl groups and adjacent substituents .
  • Competitive silylation experiments : Compare reaction rates of isomers under identical conditions .

Example : In a study of dihydroxybenzenemethanol derivatives, NOESY confirmed that silylation occurred at the hydroxyl group para to the electron-withdrawing substituent due to reduced steric hindrance .

What safety precautions are critical when handling TBDMS-protected benzenemethanol derivatives?

Basic Research Question

  • Toxicity : While specific toxicological data for this compound is limited, structurally similar silyl ethers cause eye/skin irritation. Immediate flushing with water for 15+ minutes is required upon contact .
  • Peroxide risk : Silyl ethers are not peroxide-forming, but storage under nitrogen is advised to prevent oxidation .
  • Waste disposal : Neutralize silyl-containing waste with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Reactant of Route 2
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Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

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